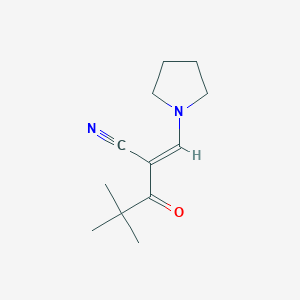

![molecular formula C10H14O4 B2812357 Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate CAS No. 625100-09-6](/img/structure/B2812357.png)

Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

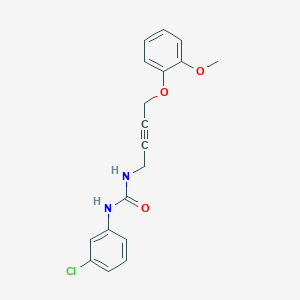

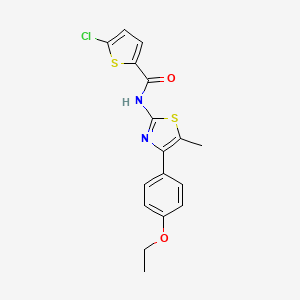

“Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate” is a complex organic compound. It contains a bicyclic structure, which is a structure with two rings . The compound also contains an ester functional group, indicated by the “carboxylate” in its name, and a ketone functional group, indicated by the “oxo” in its name .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic structure and multiple functional groups . The stereochemistry, indicated by the “(1S,5R)” in the name, suggests that there are chiral centers at the 1 and 5 positions of the bicyclic structure .Scientific Research Applications

Chemo- and Stereoselective Synthesis

The compound has been utilized in chemo- and stereoselective synthesis processes. For instance, a study demonstrated the dirhodium(II)-catalyzed C-H insertion reaction of specific diazo compounds leading to stereoselectively obtained cyclopentanemethanol derivatives, showcasing its potential in creating optically active, highly functionalized structures (Yakura et al., 1999).

Conformational Analysis and Structural Studies

Detailed conformational and structural analyses of derivatives of the compound have been conducted. For example, the structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate provided insights into its conformational behavior using NMR spectroscopy, revealing its preferred conformations and assisting in the understanding of its chemical properties (Arias-Pérez et al., 1995).

Synthesis and Stereochemistry

Research on the synthesis and stereochemistry of 3-Azabicyclo[3.3.1]nonane derivatives highlighted the Michael reactions of certain carboxylates, resulting in the formation of substituted derivatives. This work provides valuable information on stereochemical aspects of these reactions and further transformations of the products (Vafina et al., 2003).

Conformational Energies and Geometries

Studies have also delved into the conformational energies and geometries of oxabicyclo[3.3.1]nonanes and their complexes, using NMR spectroscopy and empirical force field calculations. Such research helps in understanding the influence of substituents on the conformational preferences of these compounds, which is crucial for their application in synthesis and material science (Cranenburgh et al., 1981).

Application in Enantioselective Oxidation

The compound and its derivatives have found applications in the enantioselective oxidation of secondary alcohols, where they were used as chiral ligands in catalytic processes, showing good to excellent selectivity factors. This application is significant in the production of optically active substances, an essential aspect of pharmaceutical chemistry and synthetic organic chemistry (Breuning et al., 2009).

Future Directions

The study of new and complex organic compounds like “Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate” is a vibrant field of research. These compounds can have a variety of applications, from medicinal chemistry to materials science. Future research could involve studying the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name |

methyl (1R,5S)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-10(12)6-2-7-4-14-5-8(3-6)9(7)11/h6-8H,2-5H2,1H3/t6?,7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUVBQLGYGGODF-IEESLHIDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2COCC(C1)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1C[C@@H]2COC[C@H](C1)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Acetylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2812291.png)

![7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2812296.png)